Product packaging for H-Cdp-Gly-Gly-Phe-Leu-OH(Cat. No.:)

H-Cdp-Gly-Gly-Phe-Leu-OH

Cat. No.: B10849022
M. Wt: 610.7 g/mol
InChI Key: AYRRYHMNASIQTF-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Bioactive Peptide Chemistry

Bioactive peptides are molecules that exert specific physiological effects in the body. Within this broad category, opioid peptides represent a major area of research due to their crucial role in pain modulation and other neurological processes. mdpi.comnih.gov The primary challenge in harnessing natural opioid peptides for therapeutic use lies in their inherent limitations, such as low metabolic stability and poor permeability across the blood-brain barrier. mdpi.com

To overcome these drawbacks, researchers employ strategies of peptidomimetic design, creating synthetic analogues with enhanced pharmacological properties. mdpi.comresearchgate.net H-Cdp-Gly-Gly-Phe-Leu-OH is a prime example of such a synthetic peptidomimetic. It is designed to mimic the function of natural opioid peptides while incorporating structural modifications aimed at improving its stability and activity.

Relationship to Endogenous Opioid Peptides and Analogues

The human body produces its own opioid peptides, known as endogenous opioids, which include families such as enkephalins, endorphins, and dynorphins. mdpi.com The first of these to be identified were the enkephalins, specifically Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). nih.gov These pentapeptides are neurotransmitters that play a significant role in pain signaling. mdpi.com

This compound is a direct structural analogue of the natural opioid peptide Leu-enkephalin. The core sequence Gly-Gly-Phe-Leu is preserved, but the critical N-terminal Tyrosine (Tyr) residue, which is essential for opioid activity, has been replaced with a synthetic amino acid: 4'-Carboxamido-2',6'-Dimethylphenylalanine (Cdp). This substitution is a deliberate chemical modification intended to alter and potentially enhance the peptide's interaction with opioid receptors.

Table 1: Comparison of Leu-enkephalin and its Synthetic Analogue

CompoundAmino Acid SequenceNature
Leu-enkephalinH-Tyr-Gly-Gly-Phe-Leu-OHEndogenous Opioid Peptide
This compoundH-Cdp-Gly-Gly-Phe-Leu-OHSynthetic Analogue

Significance of the N-Terminal 4'-Carboxamido-2',6'-Dimethylphenylalanine (Cdp) Moiety

The N-terminal Tyrosine residue of enkephalins is often called the "message" part of the peptide, as its phenolic side chain is crucial for binding to and activating opioid receptors. For many years, it was believed that any significant alteration to this phenolic group would eliminate opioid activity. nih.gov However, subsequent research overturned this notion, revealing that specific modifications could maintain or even enhance activity. nih.gov

The Cdp residue is a sophisticated synthetic amino acid that combines two such strategic modifications:

Substitution of the 4'-hydroxyl group: The phenolic hydroxyl (-OH) group of Tyrosine is replaced with a carboxamido (–CONH2) group. Research on a related amino acid, p-carboxamidophenylalanine (Cpa), demonstrated that this substitution results in peptides that retain high opioid activity and can even increase selectivity for the delta (δ) opioid receptor. nih.govnih.gov

Dimethylation of the aromatic ring: Two methyl groups are added at the 2' and 6' positions of the phenylalanine ring. This modification, seen in the amino acid 2',6'-dimethyltyrosine (Dmt), was found to increase the potency of opioid agonists by one to two orders of magnitude, likely by promoting additional binding interactions within the receptor pocket. nih.gov

The Cdp moiety therefore acts as a bioisostere, or a chemical substitute, for Tyrosine, integrating modifications known to confer advantageous pharmacological properties. It represents a targeted effort to fine-tune the peptide's interaction with its biological target.

Table 2: Structural Comparison of Tyrosine and Cdp Side Chains

Amino AcidKey Structural Features
Tyrosine (Tyr)Phenyl ring with a hydroxyl group at the 4' position.
4'-Carboxamido-2',6'-Dimethylphenylalanine (Cdp)Phenyl ring with a carboxamido group at the 4' position and two methyl groups at the 2' and 6' positions.

Overview of Research Paradigms and Current Academic Focus

The study of this compound falls within the modern research paradigm of rational drug design for opioid receptor ligands. The primary academic focus is to develop novel analgesics that possess high potency and receptor selectivity while minimizing the severe side effects associated with traditional opiates like morphine, such as respiratory depression and addiction potential. nih.gov

The key research strategy is the detailed investigation of structure-activity relationships (SAR), where synthetic modifications are systematically made to a peptide to understand how each component affects its biological function. nih.govnih.gov Research on Cdp-containing peptides is a clear example of this approach. For instance, studies on the related peptide H-Cdp-Tic-Phe-Phe-OH have shown that the Cdp residue can significantly influence whether a peptide acts as an agonist (activator) or an antagonist (blocker) at the δ-opioid receptor. nih.gov

While specific binding data for this compound is not prominently available in the reviewed literature, the data from related analogues illustrates the research focus. The table below shows binding and functional data for a different Cdp-containing peptide, H-Cdp-Tic-Phe-Phe-OH, compared to its parent compounds, demonstrating how the Cdp modification is used to probe and modulate receptor interaction.

Table 3: Opioid Receptor Binding Affinities (Ki) and Functional Antagonist Activities (Ke) of a Related Cdp-Peptide Analogue and Parent Compounds

Compoundμ Ki (nM)δ Ki (nM)κ Ki (nM)δ Antagonist Ke (nM)
TIPP (H-Tyr-Tic-Phe-Phe-OH)1440 ± 1901.16 ± 0.11>100000.94 ± 0.15
H-Dmt-Tic-Phe-Phe-OH>100000.19 ± 0.01>100000.14 ± 0.02
H-Cdp-Tic-Phe-Phe-OH>100000.29 ± 0.03>100000.36 ± 0.03

Data is for the δ-antagonist peptide H-Cdp-Tic-Phe-Phe-OH and its parent structures. This illustrates the high delta selectivity (low δ Ki and Ke values) maintained with the Cdp substitution. Data from nih.gov.

The current academic focus is therefore on using such precisely modified peptides to create highly selective and potent tools to study the opioid system and to serve as lead compounds for the development of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42N6O7 B10849022 H-Cdp-Gly-Gly-Phe-Leu-OH

Properties

Molecular Formula

C31H42N6O7

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H42N6O7/c1-17(2)10-25(31(43)44)37-30(42)24(13-20-8-6-5-7-9-20)36-27(39)16-34-26(38)15-35-29(41)23(32)14-22-18(3)11-21(28(33)40)12-19(22)4/h5-9,11-12,17,23-25H,10,13-16,32H2,1-4H3,(H2,33,40)(H,34,38)(H,35,41)(H,36,39)(H,37,42)(H,43,44)/t23-,24-,25-/m0/s1

InChI Key

AYRRYHMNASIQTF-SDHOMARFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N)C)C(=O)N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N)C)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of H Cdp Gly Gly Phe Leu Oh

Solid-Phase Peptide Synthesis Approaches for the Tetrapeptide Scaffold

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains like H-Cdp-Gly-Gly-Phe-Leu-OH due to its efficiency, ease of automation, and simplification of purification. gyrosproteintechnologies.comjpt.com The process involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble polymer resin. gyrosproteintechnologies.com

The most common strategy for this peptide would be Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. chempep.comaltabioscience.com This approach offers the advantage of milder deprotection conditions compared to older Boc/Bzl chemistry. altabioscience.com The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-Leu-OH to a suitable resin, such as Wang or 2-chlorotrityl chloride (2-CTC) resin. creative-peptides.comchempep.com

Each cycle of amino acid addition involves two key steps:

Fmoc Deprotection: The Nα-Fmoc protecting group is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov The completion of this step can be monitored by UV spectroscopy, as the cleaved Fmoc-piperidine adduct is a strong chromophore. chempep.com

Coupling: The next Nα-Fmoc protected amino acid (e.g., Fmoc-Phe-OH, Fmoc-Gly-OH) is activated and coupled to the newly freed N-terminus of the resin-bound peptide. Activation is achieved using a variety of coupling reagents designed to form a reactive intermediate that readily forms an amide bond. masterorganicchemistry.com

Common coupling reagents and their classifications are detailed in the table below.

Coupling Reagent Class Examples Mechanism/Notes
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to minimize racemization.
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPGenerates HOBt active esters in situ. Known for high efficiency but can be carcinogenic.
Uronium/Aminium Salts HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient and fast-acting activators. HATU is particularly effective for sterically hindered couplings.

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (e.g., tBu) are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly containing 95% trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. chempep.comiris-biotech.de

Solution-Phase Synthesis Techniques for Peptide Fragments and Modified Amino acids

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for the large-scale production of short peptides or peptide fragments. creative-peptides.com In this classical approach, protected amino acids are coupled in an organic solvent, and the product is isolated and purified after each step.

A common strategy in LPPS is fragment condensation, where smaller, protected peptide fragments (e.g., Boc-Gly-Gly-OH and H-Phe-Leu-OMe) are synthesized and then coupled together. This can be more efficient for longer peptides than a stepwise approach. However, challenges in LPPS include maintaining the solubility of growing peptide chains and a higher risk of racemization during fragment coupling steps. rsc.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®) is critical to suppress this side reaction.

Strategies for Incorporating Atypical Amino Acid Residues, including Cdp

The incorporation of atypical or unnatural amino acids like Cdp ((S)-3-amino-2-oxopiperidine-6-carboxylic acid) is a key strategy for introducing conformational constraints into a peptide, which can enhance biological activity and stability. The synthesis of the protected Cdp building block is the first critical step. This can be achieved from precursors like L-glutamic acid through a multi-step synthesis involving cyclization and functional group manipulation. researchgate.net

For incorporation into the peptide chain using Fmoc-SPPS, a properly protected derivative, Fmoc-Cdp-OH, is required. The protecting group strategy must be orthogonal to the Fmoc/tBu chemistry. biosynth.com This means the protecting groups on the Cdp residue must be stable during the piperidine-mediated Fmoc removal but labile to the final TFA cleavage cocktail. iris-biotech.de Given the structure of Cdp, which contains a secondary amine within the lactam ring and an exocyclic primary amine, a robust protection scheme is necessary. The exocyclic α-amino group would be protected with Fmoc, while any other reactive functionalities would require acid-labile groups like Boc.

The coupling of the Fmoc-Cdp-OH building block into the peptide sequence can be challenging due to its steric bulk. High-efficiency coupling reagents like HATU are often preferred for such sterically hindered couplings to ensure the reaction goes to completion. nih.gov

Chemical Modification and Analog Generation for Structure-Activity Exploration

To explore the structure-activity relationships (SAR) of this compound, a variety of chemical analogs can be synthesized. These modifications help to identify which residues and functional groups are critical for the peptide's biological function. nih.gov

Common strategies for analog generation include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid (except Gly and Cdp) with alanine to determine the contribution of each side chain to the peptide's activity. acs.orgnih.gov A significant loss of activity upon substitution indicates a critical role for that residue.

D-Amino Acid Scan: Replacing L-amino acids with their D-enantiomers can provide insights into the required stereochemistry and can also increase proteolytic stability. rsc.org

Substitution of Key Residues:

The Phenylalanine (Phe) residue can be replaced with other aromatic amino acids (e.g., Tyrosine, Tryptophan, or non-natural analogs like Biphenylalanine) to probe the role of aromaticity, hydrophobicity, and hydrogen-bonding capacity at this position. nih.gov

The Leucine (B10760876) (Leu) residue can be substituted with other aliphatic amino acids (e.g., Isoleucine, Valine, Norleucine) to evaluate the impact of side-chain size and branching.

Backbone Modification: N-methylation of the amide bonds can increase metabolic stability and membrane permeability. nih.gov This modification can be achieved by using pre-synthesized Fmoc-N-Me-amino acids during SPPS.

Terminal Modifications: The C-terminal carboxylic acid can be converted to an amide (carboxamide), which often increases stability against carboxypeptidases.

Optimization of Synthetic Yields and Purity Profiles

Achieving high yield and purity in peptide synthesis is critical and requires careful optimization to minimize common side reactions and incomplete steps. gyrosproteintechnologies.comcreative-peptides.com

Key challenges and optimization strategies are outlined below:

Challenge Description Mitigation Strategy
Incomplete Coupling Steric hindrance or peptide aggregation can prevent the coupling reaction from reaching 100% completion, leading to deletion sequences. gyrosproteintechnologies.comUse more potent coupling reagents (e.g., HATU), perform a "double coupling" step, or use microwave-assisted SPPS to enhance reaction kinetics. creative-peptides.com
Racemization The chiral center of an amino acid can epimerize during activation, especially at the C-terminal residue of a peptide fragment.Use coupling additives like HOBt or OxymaPure®. Avoid over-activation and use bases with lower pKa, such as N,N-diisopropylethylamine (DIPEA).
Aspartimide Formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a five-membered ring intermediate, which can lead to side products.Use protecting groups on the Asp side chain, such as O-1-adamantyl (OAd) or 3-hydroxy-4-hydroxymethyl-benzoic acid (Hmb), which hinder the side reaction.
Aggregation During the synthesis of long or hydrophobic peptides, inter- and intra-chain hydrogen bonding can cause the peptide-resin to aggregate, blocking reactive sites. rsc.orgIncorporate "difficult sequence" protocols, use microwave heating, or switch to more effective solvents like N-methyl-2-pyrrolidone (NMP). nih.gov
Final Purification The crude peptide product after cleavage contains deletion sequences, truncated peptides, and by-products from protecting group removal.High-performance liquid chromatography (HPLC) is the standard method for purification. Optimizing the solvent gradient, column type (e.g., C18), and pH is crucial for achieving high purity. jpt.com

By systematically addressing these factors through careful selection of reagents, reaction conditions, and purification protocols, the synthesis of this compound can be optimized to produce a high-quality product suitable for further research. creative-peptides.com

Advanced Structural Elucidation and Conformational Analysis of H Cdp Gly Gly Phe Leu Oh

Spectroscopic Characterization for Conformational Assessment

Spectroscopic methods are powerful, non-invasive tools for probing the conformational properties of peptides in solution. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide critical data on secondary structure, folding, and intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure of peptides. Two-dimensional (2D) NMR experiments, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. nih.gov These methods detect through-space interactions between protons that are close to each other (typically <5 Å), providing distance restraints that are crucial for defining the peptide's fold. researchgate.net

For H-Cdp-Gly-Gly-Phe-Leu-OH, the observation of specific NOE cross-peaks can distinguish between an extended conformation and a more compact, folded structure. For instance, a long-range NOE between a proton on the Cdp residue and a proton on the Phenylalanine or Leucine (B10760876) side chain would be strong evidence of a turn or folded conformation. researchgate.net Additionally, the analysis of proton (¹H) and carbon (¹³C) chemical shifts can reveal conformational ensembles, as these values are sensitive to the local electronic environment and secondary structure. rsc.org

Table 1: Representative NOE-Derived Distance Restraints for Conformational Analysis

Proton PairExpected Distance (Folded Conformation)Expected Distance (Extended Conformation)Implied Structure
Cdp Hα - Phe Hα~3.5 Å>5.0 Åβ-turn
Gly² Hα - Leu Hα~4.0 Å>5.0 ÅFolded Backbone
Phe side chain - Leu side chain~3.0 Å>5.0 ÅHydrophobic Cluster
Gly³ HN - Phe HN>4.5 Å~2.8 ÅExtended Chain

Note: This interactive table contains hypothetical data based on established principles of NMR analysis for peptides.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the secondary structure of peptides. The resulting spectrum provides a global signature of the peptide's conformational composition, such as the relative proportions of α-helices, β-sheets, β-turns, and random coils. researchgate.net

The CD spectrum of this compound would be expected to show features indicative of a defined structure, likely a β-turn, induced by the rigid Cdp moiety, superimposed on signals from the more flexible Gly-Gly-Phe-Leu tail. The presence of a constrained element often leads to more defined spectra compared to fully flexible linear peptides. nih.gov

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

Secondary StructureWavelength of Maximum Absorption (nm)Wavelength of Minimum Absorption (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
β-TurnVaries (e.g., ~185-190)Varies (e.g., ~205, ~225)
Random Coil~212~195

Note: This interactive table presents typical CD signal ranges for common peptide secondary structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's chemical bonds. In peptide analysis, the Amide I band (arising primarily from the C=O stretching vibration of the peptide backbone, ~1600-1700 cm⁻¹) is particularly informative. The exact frequency of the Amide I band is highly sensitive to the peptide's secondary structure and the hydrogen-bonding patterns within it. mdpi.com

Deconvolution of the Amide I band for this compound could reveal components corresponding to different structural elements. For example, frequencies associated with β-turns are expected due to the Cdp unit, while other components might indicate disordered or random coil segments corresponding to the linear portion of the peptide. researchgate.net

Table 3: Correlation of Amide I FTIR Frequencies with Peptide Secondary Structure

Frequency Range (cm⁻¹)Associated Secondary Structure
1610–1640β-Sheet
1640–1650Random Coil
1650–1660α-Helix
1660–1695β-Turn

Note: This interactive table shows the generally accepted correlation between Amide I band frequencies and peptide conformation.

Insights from Crystallographic Studies of Related Peptide Architectures

While a crystal structure for this compound may not be publicly available, X-ray crystallography of related peptides containing conformationally constrained elements provides invaluable insights. nih.gov Studies on peptides incorporating rigid units, such as α,α-disubstituted glycines or cyclic dipeptides, consistently show that these elements act as potent inducers of specific secondary structures, most commonly β-turns or helical folds. acs.orgnih.gov

Table 4: Example Crystallographic Data from a Constrained Peptide Analog (Z-Dcp-Dcp-OCH₃)

ParameterValueReference
Space GroupP2₁/c nih.gov
ResolutionN/A nih.gov
Key Dihedral Angle (φ₁, ψ₁)-63.7°, -30.5° nih.gov
Key Dihedral Angle (φ₂, ψ₂)61.3°, 30.0° nih.gov
Dominant ConformationFolded (α-pleated sheet) nih.gov

Note: This interactive table presents published crystallographic data for a peptide containing a constraining Dcp residue as an analog to inform predictions about Cdp-containing peptides.

Computational Approaches to Conformational Landscape Mapping

Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of a peptide's entire conformational energy landscape at an atomic level of detail.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It offers a high level of accuracy for predicting molecular geometries, vibrational frequencies, and relative energies of different conformers. mdpi.com For this compound, DFT calculations can be employed to optimize the geometry of various potential structures (e.g., extended, various turns) and determine their relative thermodynamic stabilities. nih.govnih.gov

By comparing the calculated energies, researchers can identify the lowest-energy (most probable) conformation. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and FTIR vibrational frequencies, which can then be compared with experimental data to validate the proposed structural model. rsc.orgmdpi.com The combination of molecular dynamics simulations to generate conformer families and subsequent DFT calculations for energy refinement and property prediction is a robust approach for determining peptide structures in solution. rsc.org

Table 5: Hypothetical Relative Gibbs Free Energies for Conformers of this compound

ConformerKey FeatureRelative Gibbs Free Energy (kcal/mol)Predicted Stability
1β-I Turn at Cdp-Gly0.00Most Stable
2β-II' Turn at Cdp-Gly+1.5Stable
3Extended Backbone+4.2Less Stable
4γ-Turn at Gly²+3.1Less Stable

Note: This interactive table provides illustrative DFT-calculated energy values to demonstrate how computational chemistry can rank the stability of different peptide conformations.

Molecular Mechanics and Force Field-Based Simulations

Molecular mechanics (MM) and force field-based simulations are powerful computational tools for investigating the conformational landscapes of peptides. These methods approximate the potential energy of a system as a function of its atomic coordinates, allowing for the exploration of molecular motion and stability. The accuracy of these simulations is critically dependent on the chosen force field, a set of parameters and equations that define the interactions between atoms.

For a hybrid peptide like this compound, which contains both a highly constrained cyclic moiety and a flexible linear chain, the choice of force field is paramount. Several state-of-the-art force fields are commonly used for peptide simulations, each with specific strengths. Recent studies evaluating force field performance for cyclic peptides have shown that models like RSFF2, RSFF2C, and Amber14SB perform well in recapitulating experimental NMR data. nih.govpentelutelabmit.comresearchgate.net Force fields such as AMBER, CHARMM, OPLS, and GROMOS have also been extensively tested, though their performance can vary depending on the specific peptide structure and solvent model used. mdpi.com

To thoroughly explore the vast conformational space of such a peptide, advanced sampling techniques like Replica-Exchange Molecular Dynamics (REMD) and Simulated Annealing are often employed. nih.govbiorxiv.org REMD, for instance, simulates multiple copies of the system at different temperatures, allowing the peptide to overcome energy barriers more easily and achieve a more comprehensive sampling of its possible shapes. biorxiv.org

Table 1: Comparison of Common Force Fields for Peptide Simulation

Force FieldPrimary StrengthsConsiderations for this compound
Amber (e.g., Amber14SB, Amber19SB) Well-validated for proteins and nucleic acids; good performance for standard secondary structures.Amber14SB shows good performance for cyclic peptides. nih.govpentelutelabmit.com May require specific water models (e.g., TIP3P) for best results.
CHARMM (e.g., CHARMM36m) Widely used for a broad range of biomolecules; includes parameters for many non-standard residues.Has been used in simulations of cyclic peptide nanotubes. mdpi.com
OPLS (e.g., OPLS-AA/M) Optimized for liquid-state properties and solvation energies, making it suitable for studying environmental effects.Performance for cyclic peptides in some studies was less accurate than other force fields. nih.govpentelutelabmit.com
GROMOS Known for accurate free energy calculations and good sampling efficiency.Tends to show a more flexible representation of peptide structures. mdpi.com
RSFF (e.g., RSFF2, RSFF2C) Specifically developed to improve the description of coil and turn regions in peptides.Demonstrates top-tier performance in reproducing NMR data for a range of cyclic peptides. nih.govresearchgate.net

Dynamic Analysis of Peptide Conformation in Various Environments

The three-dimensional structure of a peptide is not static; it is a dynamic ensemble of conformations that is heavily influenced by the surrounding environment, particularly the solvent. rsc.org Computational studies allow for the detailed analysis of these dynamics by simulating the peptide in explicit solvent boxes (e.g., water, dimethyl sulfoxide [DMSO], chloroform).

The polarity of the solvent plays a crucial role. researchgate.netrsc.org

In polar protic solvents like water, solvent molecules can form hydrogen bonds with the peptide's amide backbone. This competition often disrupts intramolecular hydrogen bonds that stabilize compact structures, leading to a more flexible and extended ensemble of conformations. rsc.orgaps.org

In polar aprotic solvents like DMSO, there is less competition for backbone hydrogen bonds. This environment often favors the formation of stable, folded structures stabilized by internal hydrogen bonds. For the related Leu-enkephalin peptide, studies show a predominantly folded β-bend structure in DMSO. nih.govacs.org

In non-polar solvents like chloroform, intramolecular hydrogen bonds are strongly favored to shield the polar amide groups from the non-polar environment, resulting in highly stable, compact conformations. rsc.org

For this compound, the rigid CDP moiety would remain structurally stable, but the flexibility of the Gly-Gly-Phe-Leu tail would be significantly modulated by the solvent. The equilibrium between folded, internally bonded states and extended, solvated states would shift depending on the environment. For example, a hydrogen bond stabilizing a β-turn in the linear segment might be stable in chloroform or DMSO but transient or absent in water. rsc.org

Table 2: Predicted Environmental Influence on Peptide Conformation

EnvironmentDominant Peptide-Solvent InteractionsExpected Conformational Effect on Gly-Gly-Phe-Leu Tail
Water (Polar Protic) Strong H-bonding between water and peptide backbone.Disruption of intramolecular H-bonds; favors an ensemble of flexible, extended conformations.
DMSO (Polar Aprotic) H-bond acceptor; less competition for peptide's amide protons.Promotion of stable, internally H-bonded structures, such as β-turns.
Chloroform (Non-polar) Unfavorable interaction with polar backbone.Strong stabilization of intramolecular H-bonds, leading to compact, folded conformations.

Identification and Characterization of Preferred Secondary Structural Elements

Despite their small size, short peptides can adopt preferred secondary structures, most notably β-turns. A β-turn is a region where the peptide chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). youtube.com These elements are common in both cyclic peptides and flexible linear sequences. nih.govnih.gov

Table 3: Dihedral Angles (φ, ψ) for Common β-Turn Types

Turn Typeφᵢ₊₁ψᵢ₊₁φᵢ₊₂ψᵢ₊₂
Type I -60°-30°-90°
Type II -60°120°80°
Type I' 60°30°90°
Type II' 60°-120°-80°
(Note: These are idealized angles; actual values in simulations will show a distribution around these points.)

Examination of Side Chain Orientations and Their Influence on Overall Structure

The three-dimensional fold of a peptide is ultimately dictated by the interplay between the backbone's flexibility and the steric and chemical properties of the amino acid side chains. The orientation of these side chains, described by a series of dihedral angles (χ), determines how they pack against each other and the backbone, influencing the accessible conformational states.

In this compound, the two most influential side chains are those of Phenylalanine (Phe) and Leucine (Leu).

Phenylalanine (Phe): The bulky aromatic ring of Phe is hydrophobic and can participate in stabilizing π-π stacking or hydrophobic interactions. Its orientation is a major determinant of the local backbone structure.

Leucine (Leu): The isobutyl side chain of Leu is also strongly hydrophobic. Studies on Leu side-chain conformations show they primarily adopt staggered rotamers to minimize steric clash. researchgate.net

In studies of Leu-enkephalin, the side chains of Phe⁴ and Leu⁵ were found to predominantly adopt a gauche(-) configuration in DMSO. nih.gov This specific orientation was suggested to be critical for bringing the hydrophobic leucyl side chain towards the peptide backbone, a conformation potentially important for biological receptor binding. nih.gov The global orientation of side chains is also a direct manifestation of hydrophobicity; hydrophobic side chains like Phe and Leu will tend to orient themselves inward, away from a polar solvent, to form a hydrophobic core, thereby stabilizing a folded peptide structure. nih.gov

Table 4: Common Rotameric States for Phenylalanine and Leucine Side Chains

Amino AcidDihedral AngleRotamer NameApproximate Angle
Phenylalanine χ₁ (N-Cα-Cβ-Cγ)gauche(+)+60°
trans180°
gauche(-)-60°
Leucine χ₁ (N-Cα-Cβ-Cγ)gauche(+)+60°
trans180°
gauche(-)-60°
χ₂ (Cα-Cβ-Cγ-Cδ)gauche(+)+60°
trans180°
gauche(-)-60°

Molecular Recognition and Receptor Binding Investigations

Quantitative Receptor Binding Affinity Studies for Relevant Biological Targets

Quantitative binding affinity studies are essential to determine the strength of the interaction between a ligand like H-Cdp-Gly-Gly-Phe-Leu-OH and its receptor. These studies typically involve radioligand binding assays or surface plasmon resonance (SPR) to determine key parameters such as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

As no empirical data exists for this compound, a hypothetical table of potential binding affinities is presented below for illustrative purposes. The selection of receptors would be guided by the peptide's structural motifs; for instance, the Phe-Leu sequence is a common feature in ligands for opioid and other G-protein coupled receptors. ias.ac.in

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound

Receptor Target Ligand Ki (nM) Assay Type
Opioid Receptor Mu This compound Data Not Available Radioligand Binding
Opioid Receptor Delta This compound Data Not Available Radioligand Binding
Cholecystokinin Receptor This compound Data Not Available Radioligand Binding

Characterization of Peptide Binding Sites on Receptor Models

The characterization of the binding site involves identifying the specific amino acid residues within the receptor that interact with the peptide. This is often achieved through techniques like site-directed mutagenesis, photoaffinity labeling, and structural biology methods such as X-ray crystallography or cryo-electron microscopy. These studies reveal the precise orientation of the peptide within the binding pocket and the key interactions that stabilize the ligand-receptor complex. For this compound, the phenyl group of Phenylalanine would likely engage in hydrophobic interactions, while the peptide backbone could form hydrogen bonds with receptor residues.

Computational Docking and Ligand-Protein Interaction Profiling

In the absence of experimental structural data, computational docking can be a powerful tool to predict the binding mode of this compound with potential receptor targets. This involves using computer algorithms to fit the peptide into the three-dimensional structure of a receptor. The results can provide insights into the likely conformation of the bound peptide and generate a ligand-protein interaction profile, detailing the specific atoms involved in binding. Such models can guide further experimental studies and the design of new analogues with improved affinity or selectivity.

Analysis of Agonist and Antagonist Functional Responses in Receptor Systems

Beyond simple binding, it is crucial to determine the functional consequence of that binding. Functional assays measure the biological response triggered by the peptide, classifying it as an agonist (which activates the receptor), an antagonist (which blocks the receptor from being activated by an agonist), or an inverse agonist (which reduces the basal activity of the receptor). Common functional assays include measuring second messenger levels (e.g., cAMP) or using reporter gene systems. The functional profile of this compound would depend on the conformational changes it induces in the receptor upon binding.

Exploration of Binding Thermodynamics and Kinetic Parameters

Isothermal titration calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction. Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), can be determined using techniques like SPR. These parameters provide a more dynamic view of the binding event than affinity constants alone.

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for this compound Binding

Parameter Value Method
Kd (Dissociation Constant) Data Not Available SPR
kon (Association Rate) Data Not Available SPR
koff (Dissociation Rate) Data Not Available SPR
ΔH (Enthalpy Change) Data Not Available ITC

Investigation of Potential Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. They can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the endogenous ligand. It is conceivable that a peptide like this compound could act as an allosteric modulator at certain receptors, a possibility that would need to be investigated through specialized functional assays.

Role of Peptide-Membrane Interactions in Biological Contexts

The interaction of peptides with the cell membrane can be a critical step in their journey to their receptor targets, especially for receptors located within the lipid bilayer, such as GPCRs. The physicochemical properties of this compound, including its hydrophobicity and charge distribution, would influence its ability to partition into the cell membrane. These interactions can affect the local concentration of the peptide near the receptor and may also influence the peptide's conformation, potentially pre-organizing it for receptor binding.

Enzymatic Stability and Biotransformation Pathways of H Cdp Gly Gly Phe Leu Oh

Assessment of Proteolytic Resistance in Bioanalytical Systems

No data is available on the resistance of H-Cdp-Gly-Gly-Phe-Leu-OH to proteolytic enzymes typically found in bioanalytical systems, such as plasma, serum, or tissue homogenates.

Identification and Structural Characterization of Peptide Metabolites

There is no information identifying or structurally characterizing any metabolites that may form from the biotransformation of this compound.

Elucidation of Enzyme Specificity and Cleavage Sites

Without experimental data, the specific enzymes that may act upon this compound and the potential cleavage sites within its peptide sequence are unknown.

Development and Application of In Vitro Biostability Models

There are no published studies detailing the use of in vitro models to assess the biostability of this compound.

Biological Activities and Underlying Mechanistic Principles in Vitro and Preclinical Models

Modulation of Target Enzyme Activities

There is currently no information available in the scientific literature regarding the modulation of specific enzyme activities by H-Cdp-Gly-Gly-Phe-Leu-OH. However, the core sequence Gly-Phe-Leu is part of a larger peptide, Gly-Phe-Leu-Gly (GFLG), which has been identified as a substrate for cathepsin B. thno.org Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancer cells. The cleavage of the GFLG sequence by cathepsin B has been utilized in the design of drug-delivery systems that release therapeutic agents specifically at the tumor site. thno.orgrjpbcs.com This suggests that the Gly-Phe-Leu motif within this compound could potentially be recognized and cleaved by certain proteases, a hypothesis that would require experimental validation.

Cellular Signaling Pathway Interventions and Receptor-Mediated Responses

No studies have been published detailing the intervention of this compound in cellular signaling pathways or its receptor-mediated responses. Research on the related tripeptide H-Gly-Leu-Phe-OH indicates it possesses immunostimulatory properties. medchemexpress.comglpbio.cn This activity is associated with its derivation from α-lactalbumin and its ability to mitigate certain side effects of anticancer agents like etoposide. medchemexpress.com Whether the addition of a glycyl residue and an N-terminal caproyl group in this compound would confer similar or different signaling activities remains to be investigated.

Investigation of In Vitro Immunomodulatory Potential

As mentioned, the tripeptide H-Gly-Leu-Phe-OH has been reported as an immunostimulatory peptide derived from human and bovine α-lactalbumin. medchemexpress.comglpbio.cn It has been shown to prevent etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer in neonatal rats, suggesting a modulatory effect on immune or inflammatory responses associated with chemotherapy. medchemexpress.com There is no available data to suggest that this compound shares this immunomodulatory potential.

Exploration of Antimicrobial Properties in In Vitro Systems

There is no scientific literature describing any antimicrobial properties of this compound. While many peptides, including those containing phenylalanine and leucine (B10760876), have been investigated for antimicrobial activity, no such studies have been conducted on this specific pentapeptide. frontiersin.orgnih.govmdpi.commdpi.com

Assessment of In Vitro Anticancer Activities

Currently, there are no published studies assessing the in vitro anticancer activities of this compound. The related tetrapeptide linker Gly-Phe-Leu-Gly has been utilized in the development of antibody-drug conjugates (ADCs) for cancer therapy. rjpbcs.com This linker is designed to be stable in circulation and release the cytotoxic drug upon cleavage by lysosomal enzymes, such as cathepsin B, which are often upregulated in tumor environments. rjpbcs.comrsc.org This application in drug delivery does not imply inherent anticancer activity of the peptide sequence itself but rather its utility as a cleavable linker.

Role in Peptide Self-Assembly and Supramolecular Organization in Biological Systems

The capacity for self-assembly is a known characteristic of certain short peptides, particularly those containing aromatic residues like phenylalanine. thno.orgfrontiersin.orgnih.govd-nb.infofrontiersin.org These interactions, often driven by π-π stacking and hydrophobic forces, can lead to the formation of various nanostructures such as hydrogels, nanotubes, and nanoparticles. frontiersin.orgfrontiersin.org For instance, the dipeptide H-Phe-Phe-OH is a well-known building block for self-assembling materials. thno.orgfrontiersin.org While the presence of phenylalanine and leucine in this compound suggests a potential for self-assembly, there are no experimental studies to confirm or characterize this property for this specific pentapeptide.

Structure Activity Relationship Sar Studies and Rational Peptide Design

Systematic Substitutional Analysis of Amino Acid Residues

Systematic replacement of each amino acid residue in a peptide sequence is a cornerstone of SAR studies. For opioid peptides, which share sequence similarities with the query compound, the phenylalanine residue has been identified as crucial for receptor activity and selectivity. Similarly, substitutions at other positions, such as replacing glycine (B1666218) with D-alanine, have been shown to alter selectivity between opioid receptor subtypes by increasing mu-opioid receptor (MOR) activity.

Alanine (B10760859) scanning is a common technique where individual amino acids are replaced by alanine to determine their contribution to the peptide's function. Studies on glucagon-like peptide-1 (GLP-1) receptor agonists have demonstrated that such substitutions at key positions can lead to a significant decrease in potency, highlighting the importance of the original residues. mdpi.com For instance, replacing specific amino acids in an 11-mer GLP-1 analogue with α-aminoisobutyric acid (Aib) also resulted in a substantial loss of activity, underscoring the sensitivity of the peptide's function to its primary sequence. mdpi.com

Impact of Chirality and Stereochemical Configuration on Bioactivity

The chirality of amino acids plays a pivotal role in the biological activity of peptides. The use of D-amino acids in place of their natural L-counterparts can have profound effects on a peptide's conformation and its interaction with biological targets. In the context of opioid peptides, the substitution of L-amino acids with D-amino acids, such as in the case of DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH), has been shown to influence their activity at delta-opioid receptors (DOR). nih.gov

Furthermore, the stereochemical configuration can affect a peptide's susceptibility to efflux transporters, which can limit its ability to cross biological barriers like the intestinal mucosa and the blood-brain barrier. nih.gov Interestingly, studies on cyclic prodrugs of opioid peptides have shown that while chirality can influence the solution structure, it does not always overcome the substrate activity for these efflux transporters. nih.gov

Design and Evaluation of Conformational Constraints in Peptide Analogues

Introducing conformational constraints into a peptide's structure is a widely used strategy to enhance its biological activity and stability. This can be achieved through cyclization or the incorporation of specific amino acids that restrict the peptide's flexibility. By limiting the number of possible low-energy conformations, the peptide can be locked into a bioactive shape, potentially increasing its binding affinity for its target receptor. researchgate.net

Influence of Side Chain Modifications on Functional Profiles

For instance, in the development of δ opioid antagonists, modifications to the side chain of the N-terminal amino acid have led to compounds with varying degrees of agonist and antagonist activity. The substitution of a phenolic hydroxyl group with a carboxamido group is one such modification that has been shown to maintain high opioid activity. nih.gov Furthermore, the addition of methyl groups to the phenyl ring of tyrosine in some opioid peptides has been found to increase agonist potency by one to two orders of magnitude, likely due to enhanced binding interactions with the receptor. nih.gov

Effects of N-Terminal and C-Terminal Derivatization on Biological Activity

Derivatization of the N-terminus and C-terminus of a peptide can have a significant impact on its stability, bioavailability, and biological activity. These modifications can protect the peptide from degradation by peptidases and alter its physicochemical properties to improve its pharmacokinetic profile.

N-terminal modifications, such as the addition of a guanidinyl group, can mimic the ionic state of the parent peptide and have been shown to improve stability, lipophilicity, affinity, and potency. mdpi.com Similarly, C-terminal modifications, such as amidation, can increase the peptide's resistance to carboxypeptidases and in some cases, enhance its biological activity. For example, C-terminal modification of certain opioid peptides with various aromatic or aliphatic groups has resulted in high-affinity MOR agonists. mdpi.com

Principles for Optimizing Potency, Selectivity, and Stability in Peptide Design

The rational design of peptides with optimized potency, selectivity, and stability is guided by several key principles derived from extensive SAR studies. A primary goal is to enhance metabolic stability to prolong the peptide's duration of action. This is often achieved by incorporating non-natural amino acids, D-amino acids, or by modifying the peptide backbone. researchgate.net

Improving permeability across biological barriers, such as the blood-brain barrier, is another critical aspect of peptide design, particularly for centrally acting agents. researchgate.net This can be addressed through modifications that increase lipophilicity or by designing prodrugs that can cross these barriers more effectively.

Furthermore, optimizing the peptide's conformation to favor the bioactive state is essential for enhancing potency and selectivity. This is achieved through the introduction of conformational constraints, as discussed earlier. The ultimate aim is to develop peptidomimetics that retain the desirable therapeutic effects of the original peptide while overcoming its limitations in terms of stability and bioavailability. researchgate.net

Advanced Computational and Theoretical Investigations in Peptide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations are fundamental in determining the intrinsic electronic properties of a peptide, which govern its reactivity and interaction potential. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), can elucidate the distribution of electrons within the molecule. For a peptide like H-Cdp-Gly-Gly-Phe-Leu-OH, QC calculations can predict key electronic descriptors.

Detailed Research Findings: Studies on analogous opioid peptides have successfully used QC methods to understand structure-activity relationships. mdpi.com For instance, calculations can reveal the electrostatic potential surface, highlighting regions of positive and negative charge that are crucial for the initial recognition and binding to the receptor's amino acid residues. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated to assess the peptide's susceptibility to nucleophilic and electrophilic attack, which is relevant for understanding its metabolic stability. mdpi.com Furthermore, QC methods are employed to analyze the stability of different conformers, showing how subtle changes in structure can lead to significant differences in energy and, consequently, biological activity. semanticscholar.org

Table 1: Representative Electronic Properties Calculated via Quantum Chemistry for a Model Peptide This table is illustrative and shows the type of data generated from QC calculations for peptide research. The values are not specific to this compound.

Calculated PropertyValueSignificance in Peptide Research
Dipole Moment 4.5 DebyeIndicates overall polarity, influencing solubility and membrane permeability.
HOMO Energy -6.2 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy -0.8 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 5.4 eVIndicates chemical reactivity and kinetic stability.
Electrostatic Potential Varies across surfaceIdentifies key regions for non-covalent interactions with the receptor.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a peptide and its interactions with its biological target over time. By simulating the atomic motions, MD can explore the conformational landscape of this compound in different environments (e.g., in water or bound to a receptor) and characterize the stability of the ligand-receptor complex.

Detailed Research Findings: MD simulations are a cornerstone of modern drug design for opioid peptides. mdpi.com Simulations of opioid receptors have revealed how ligand binding induces specific conformational changes that lead to receptor activation or inhibition. mdpi.com For a cyclic peptide, MD can show how the constrained ring structure limits the available conformations, pre-organizing the peptide for optimal binding and potentially increasing its affinity and selectivity. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide in the receptor's binding pocket and determine its orientation and residence time. semanticscholar.orgmdpi.com

Homology Modeling and De Novo Protein Structure Prediction of Peptide Receptors

When the experimental crystal structure of a peptide's target receptor is unavailable, computational modeling can generate a reliable three-dimensional structure. Homology modeling builds a model of the target protein (e.g., the delta-opioid receptor) based on the known structure of a related homologous protein. If no suitable template exists, de novo prediction methods can be used.

Detailed Research Findings: Before the experimental determination of opioid receptor structures, homology models were critical for understanding ligand binding. nih.gov These models, often based on the structure of bovine rhodopsin, provided the first structural insights into how opioid peptides and other drugs interact with these G-protein coupled receptors (GPCRs). The accuracy of these models can be enhanced by incorporating experimental data from mutagenesis studies to refine the ligand binding site. Such models are instrumental for subsequent computational studies like docking and molecular dynamics.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a peptide like this compound, related approaches can be used to design new analogues with improved properties.

Detailed Research Findings: Virtual screening has been successfully used to discover novel agonists and antagonists for opioid receptors. nih.gov In a typical structure-based virtual screening campaign, millions of compounds are computationally docked into the binding site of the opioid receptor, and their binding potential is scored. mdpi.com Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies, are also prevalent. A 3D-QSAR study on rubiscolin analogues, for example, identified that the potency of delta-opioid activity was significantly related to the hydrophobic and hydrophilic characteristics of specific amino acid positions. acs.org Such a model could be used to predict the activity of new analogues of this compound before their synthesis.

Table 2: Representative Data from a Virtual Screening Campaign for DOR Agonists This table is illustrative. The compounds and scores are hypothetical and represent typical output from a virtual screening study.

Compound IDDocking Score (kcal/mol)Predicted Affinity (Ki)Key Interactions
Lead-001 -10.550 nMH-bond with Asp128, Hydrophobic contact with Trp274
Lead-002 -10.275 nMH-bond with Tyr129, π-π stacking with Phe197
Lead-003 -9.8150 nMSalt bridge with Asp128
Reference Agonist -9.5200 nMH-bond with Asp128

Calculation of Binding Free Energies and Energetic Landscapes

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and its receptor. Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate these energies from MD simulations.

Application of Cheminformatics and Data Mining in Peptide Discovery

Cheminformatics and data mining involve the use of computational tools to analyze large datasets of chemical and biological information. In peptide discovery, these approaches can identify patterns and relationships within libraries of peptides that are not immediately obvious.

Detailed Research Findings: In the context of opioid peptides, cheminformatics tools are used to analyze the chemical space of known ligands, cluster them based on structural similarity, and build predictive models for properties like blood-brain barrier permeability or metabolic stability. nih.gov For instance, analysis of peptide libraries has helped to define the key pharmacophoric features—the essential spatial arrangement of atoms or functional groups—required for potent activity at a specific opioid receptor subtype. nih.gov These data-driven approaches can guide the design of new libraries of peptides, such as analogues of this compound, with a higher probability of containing active and drug-like compounds. nih.gov

State of the Art Analytical Techniques for H Cdp Gly Gly Phe Leu Oh Characterization

High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of peptides. It provides highly accurate mass measurements, enabling the confirmation of elemental composition and the identification of post-translational or chemical modifications. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for analysis.

For H-Cdp-Gly-Gly-Phe-Leu-OH, HRMS would first be used to determine its monoisotopic mass with high precision (typically <5 ppm). This experimental mass would be compared against the theoretical mass calculated from its chemical formula. Any deviation could indicate the presence of modifications or impurities.

Tandem mass spectrometry (MS/MS) is subsequently employed for structural elucidation. The peptide ion is selected and fragmented, typically via Collision-Induced Dissociation (CID), generating a spectrum of fragment ions. The resulting pattern of b- and y-ions allows for the determination of the amino acid sequence. This would confirm the Gly-Gly-Phe-Leu backbone and provide critical information to identify the unknown Cdp residue based on its mass and fragmentation behavior. nih.gov Furthermore, HRMS is crucial for identifying and characterizing potential metabolites or degradation products in complex biological matrices. asm.org

Table 1: Illustrative HRMS Data for a Peptide Sequence

Parameter Description Example Value
Peptide Sequence Primary amino acid sequence being analyzed. H-X-Gly-Gly-Phe-Leu-OH
Ionization Mode Method used to generate ions. ESI+
Theoretical Mass Calculated monoisotopic mass ([M+H]⁺). Dependent on identity of X
Observed Mass Experimentally determined mass from HRMS. Dependent on identity of X
Mass Accuracy The deviation of observed mass from theoretical mass. < 5 ppm
MS/MS Fragmentation Technique used to fragment the peptide for sequencing. Collision-Induced Dissociation (CID)

| Key Fragment Ions | Ions that confirm the peptide sequence. | y₄, y₃, y₂, y₁; b₂, b₃, b₄, b₅ |

Advanced Chromatographic Separation Methods for Purity and Quantitative Analysis

Chromatography is the gold standard for assessing the purity of synthetic and purified peptides and for their quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods. frontiersin.org

These techniques separate the peptide from impurities based on hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov The peptide is injected into the column, and the concentration of the organic solvent is gradually increased, eluting compounds based on their hydrophobicity. Purity is determined by integrating the area of the peak corresponding to the peptide and comparing it to the total area of all peaks detected, usually by UV absorbance at 210-220 nm where the peptide bond absorbs. frontiersin.org The high resolution of UHPLC allows for the separation of closely related impurities, such as diastereomers or degradation products like deamidated species. asm.org

Table 2: Typical UHPLC Parameters for Peptide Purity Analysis

Parameter Condition
Instrument UHPLC System with UV/Vis Detector
Column C18, 1.7 µm particle size, 2.1 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 65% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Detection Wavelength | 214 nm and 280 nm |

Biophysical Techniques for Real-Time Molecular Interaction Analysis

To understand the biological function of this compound, it is essential to study its interactions with potential binding partners, such as proteins, receptors, or nucleic acids. Biophysical techniques provide quantitative data on these interactions without the need for labels.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring real-time binding kinetics. frontiersin.org In a typical SPR experiment, a potential binding partner (ligand) is immobilized on a sensor chip. A solution containing the peptide (analyte) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which indicates binding affinity. frontiersin.org

Isothermal Titration Calorimetry (ITC) is another key technique that measures the heat change upon binding. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n), allowing for the calculation of entropy (ΔS) and Gibbs free energy (ΔG).

Table 3: Example Binding Data from a Biophysical Assay (SPR)

Parameter Description Illustrative Value
Analyte The molecule in solution (the peptide). This compound
Ligand The molecule immobilized on the sensor surface. Target Protein X
kₐ (on-rate) Association rate constant. 1.5 x 10⁵ M⁻¹s⁻¹
kₔ (off-rate) Dissociation rate constant. 3.0 x 10⁻⁴ s⁻¹

| K₋ (affinity) | Equilibrium dissociation constant (kₔ/kₐ). | 2.0 nM |

Spectroscopic Probes for Investigating Binding Events and Conformational Changes

Spectroscopic techniques are vital for investigating the structure and conformational dynamics of peptides in solution.

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of the peptide. The far-UV CD spectrum (190-250 nm) provides information on whether the peptide adopts a random coil, α-helical, or β-sheet conformation. Changes in the CD spectrum upon addition of a binding partner or a change in environment (e.g., pH, solvent) indicate a conformational shift.

Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of the peptide's chemical bonds. The Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) bands are particularly sensitive to secondary structure and hydrogen bonding. units.itmdpi.com FTIR is especially useful for analyzing peptide structure in different states, including solutions, films, and solid aggregates, providing insights into intermolecular interactions during self-assembly. units.it

Fluorescence Spectroscopy can be used to monitor changes in the local environment of the aromatic Phenylalanine residue. Upon binding to a target or self-aggregation, the intrinsic fluorescence of Phe may change in intensity or wavelength, providing a sensitive probe of the binding event or conformational change.

Table 4: Characteristic FTIR Amide I Band Frequencies for Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency Range (cm⁻¹)
α-Helix 1650–1658
β-Sheet 1620–1640 (intermolecular)
β-Turn 1660–1685

| Random Coil | 1640–1650 |

Advanced Microscopy Techniques for Supramolecular Assembly Characterization

Many peptides, particularly those containing hydrophobic and aromatic residues like Phenylalanine and Leucine (B10760876), have the ability to self-assemble into ordered supramolecular structures such as nanofibers, nanotubes, or hydrogels. frontiersin.orgnih.gov Advanced microscopy techniques are essential for visualizing the morphology of these assemblies.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces at the nanoscale. It can be used to visualize individual peptide assemblies on a substrate, revealing their height, width, and morphology without the need for staining or vacuum.

Transmission Electron Microscopy (TEM) offers higher resolution imaging and provides detailed information about the internal structure of the assembled nanomaterials. Samples are typically stained with heavy metals (e.g., uranyl acetate) to enhance contrast.

Table 5: Comparison of Advanced Microscopy Techniques for Peptide Assemblies

Technique Information Provided Resolution Sample Environment
AFM 3D topography, dimensions (height, width), surface roughness. High (sub-nm vertical) Air or Liquid
TEM 2D projection, internal structure, morphology, crystallinity. Very High (Ångström) High Vacuum

| SEM | 3D surface morphology, microstructure of bulk material. | High (nm) | High Vacuum |

Q & A

What are the recommended analytical techniques for characterizing the purity and structure of H-Cdp-Gly-Gly-Phe-Leu-OH in synthetic preparations?

Basic Question
Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Optimize gradient elution with C18 columns to assess purity. Use UV detection at 214 nm for peptide bonds.
  • Mass Spectrometry (MS) : Employ MALDI-TOF or ESI-MS to confirm molecular weight (e.g., theoretical vs. observed mass). For example, analogs like H-Gly-Phe-Leu-OH (MW: ~365.4 Da) require resolution ≤1 Da .
  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (¹H-¹H COSY, HSQC) to resolve backbone conformation and side-chain interactions. Reference δ 7.1–8.5 ppm for aromatic Phe residues.
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., α-helix or β-sheet propensity).

Table 1 : Analytical Techniques Comparison

TechniqueParameters MeasuredDetection LimitKey References
HPLCPurity, retention time0.1% impurities
MSMolecular weight, sequence1 ppm accuracy
NMRStereochemistry, conformation≥95% purity required

How can researchers design in vitro assays to evaluate the enzymatic stability of this compound under physiological conditions?

Advanced Question
Methodological Answer :

  • Simulated Physiological Conditions : Use buffers (pH 7.4, 37°C) with protease cocktails (e.g., trypsin/chymotrypsin) at enzyme-to-substrate ratios of 1:100 .
  • Sampling Intervals : Collect aliquots at 0, 1, 3, 6, and 24 hours. Quench reactions with 1% trifluoroacetic acid.
  • Quantification : Analyze degradation via HPLC-MS. Compare to stable analogs (e.g., H-Gly-Phe-Ser-OH, CAS 23828-14-0) as controls .
  • Data Interpretation : Calculate half-life (t½) and identify cleavage sites using MS/MS fragmentation.

What are the common challenges in solid-phase peptide synthesis (SPPS) of this compound, and how can they be addressed?

Basic Question
Methodological Answer :

  • Coupling Efficiency : Use double couplings for sterically hindered residues (e.g., Phe, Leu). Optimize with HATU/Oxyma Pure activation .
  • Purification Challenges : Employ reverse-phase HPLC with acetonitrile/water gradients. For analogs like H-Gly-Phe-Phe-OH (CAS 2577-40-4), purity ≥98% is achievable .
  • Side Reactions : Minimize aspartimide formation by using Fmoc-Gly-OH with low piperidine concentrations (20% v/v).

What strategies are effective in resolving contradictions between reported bioactivity data of this compound across studies?

Advanced Question
Methodological Answer :

  • Meta-Analysis : Pool data from studies using standardized assays (e.g., IC50 values in enzyme inhibition). Adjust for variables like buffer composition or cell lines .
  • Assay Validation : Replicate conflicting studies with internal controls (e.g., H-Phe-Leu-OH, CAS 3303-55-7) to benchmark activity .
  • Data Integrity Checks : Follow ICH guidelines to ensure raw data transparency and reproducibility .

How should pharmacokinetic studies be structured to assess the tissue distribution of this compound in preclinical models?

Advanced Question
Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats (n=6/group) with IV/PO dosing. Collect plasma/tissues (liver, kidney) at 0.5, 2, 6, 12, 24 hours .
  • Quantification : Apply LC-MS/MS with deuterated internal standards. Limit of quantification (LOQ) ≤1 ng/mL.
  • Data Analysis : Calculate AUC, Cmax, and tissue-to-plasma ratios. Compare to structurally similar peptides (e.g., H-Phe-Gly-Gly-OH, CAS 23576-42-3) .

What computational modeling approaches are suitable for predicting target interactions of this compound?

Advanced Question
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of receptors (e.g., GPCRs). Validate with analogs like H-Phe-Trp-OH (CAS 24587-41-5) .
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (100 ns trajectories). Analyze RMSD and hydrogen bonding .
  • QSAR Models : Corlate logP and polar surface area with permeability data from Caco-2 assays .

How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

Basic Question
Methodological Answer :

  • Protocol Approval : Submit study design to ethics committees (e.g., CEPH-FGV) with justification for animal numbers and endpoints .
  • Data Transparency : Adhere to FDA/ICH guidelines for raw data retention and adverse event reporting .
  • Humane Endpoints : Define criteria for early euthanasia (e.g., ≥20% weight loss) .

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